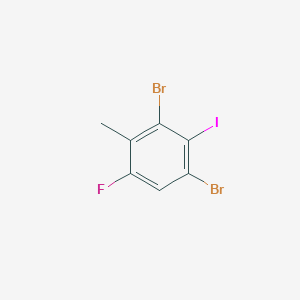

2,4-Dibromo-6-fluoro-3-iodotoluene

Description

Contemporary Significance of Highly Substituted Aromatic Compounds in Chemical Research

Highly substituted aromatic compounds are fundamental to modern chemical research. Their complex substitution patterns allow for the fine-tuning of electronic, steric, and lipophilic properties, which are crucial in the development of new drugs, agrochemicals, and functional materials. orgsyn.orgalfa-chemistry.com The precise arrangement of various substituents on an aromatic ring can dictate the molecule's reactivity and its interactions with biological targets or other molecules. alfa-chemistry.com

Strategic Importance of Halogen Functionalities (Bromine, Fluorine, Iodine) in Aryl Systems

Halogens are not mere placeholders on an aromatic ring; they are functional groups with distinct and valuable chemical properties. The introduction of bromine, fluorine, and iodine atoms into an aryl system imparts specific characteristics:

Fluorine: Often used to block metabolic pathways, enhance membrane permeability, and increase the binding affinity of a molecule to its target due to its high electronegativity and small size.

Bromine and Iodine: These larger halogens are particularly useful as they can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. cymitquimica.com Their presence provides synthetic handles for introducing new functional groups. The carbon-iodine bond is generally the most reactive towards such transformations, followed by the carbon-bromine bond.

The presence of multiple, different halogens on the same aromatic ring opens up possibilities for selective, stepwise functionalization, making such compounds highly valuable intermediates in multi-step syntheses.

Research Rationale and Focus on 2,4-Dibromo-6-fluoro-3-iodotoluene as a Unique Chemical Entity

The compound this compound is a prime example of a highly functionalized aromatic molecule. Its unique substitution pattern, featuring three different halogen atoms and a methyl group, suggests a high potential for diverse chemical transformations. The rationale for focusing on this specific molecule lies in its potential as a versatile building block where each halogen can be addressed selectively under different reaction conditions. While extensive research on this particular compound is not widely available in public literature, its structure allows for informed predictions about its reactivity and potential applications in the synthesis of complex target molecules.

Chemical and Physical Properties of this compound

Detailed experimental data for this compound is scarce in peer-reviewed literature. However, its basic properties can be compiled from available sources and theoretical predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂FI | scbt.com |

| Molecular Weight | 393.82 g/mol | scbt.com |

| Physical State | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthesis of this compound

A specific, documented synthesis for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation of toluene (B28343) and its derivatives. A potential multi-step synthesis could involve the sequential halogenation of a simpler toluene derivative, carefully considering the directing effects of the existing substituents at each stage.

For instance, starting with a fluorotoluene, one could introduce bromine and iodine atoms through electrophilic aromatic substitution reactions. The order of these steps would be crucial to achieving the desired substitution pattern. The methyl group is an ortho-, para-director, while the halogens are ortho-, para-directing deactivators. The interplay of these directing effects would need to be carefully managed.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the nature and position of its various substituents.

Selective Cross-Coupling Reactions: The presence of both bromine and iodine offers the opportunity for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for the initial substitution at the 3-position, followed by a subsequent reaction at one of the bromine-substituted positions. This selective reactivity is a cornerstone of modern synthetic strategy.

Lithiation and Subsequent Functionalization: The bromine and iodine atoms can also undergo metal-halogen exchange, typically with organolithium reagents, to form aryllithium species. These can then be reacted with a variety of electrophiles to introduce new functional groups. The iodine atom would be the most susceptible to this reaction.

Nucleophilic Aromatic Substitution: While less common for electron-rich rings, under specific conditions, the fluorine atom could potentially be displaced by a nucleophile, particularly if activated by other electron-withdrawing groups or through the use of strong nucleophiles.

Given its array of functionalizable sites, this compound is a promising precursor for the synthesis of complex molecules, such as those found in medicinal chemistry and materials science. It could serve as a scaffold to which various other groups are attached in a controlled manner, leading to a library of novel compounds for screening and development.

Structure

3D Structure

Properties

CAS No. |

1000576-80-6 |

|---|---|

Molecular Formula |

C7H4Br2FI |

Molecular Weight |

393.82 g/mol |

IUPAC Name |

1,3-dibromo-5-fluoro-2-iodo-4-methylbenzene |

InChI |

InChI=1S/C7H4Br2FI/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3 |

InChI Key |

WOYBRSFNAJHZGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Br)I)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,4 Dibromo 6 Fluoro 3 Iodotoluene

Organometallic Chemistry and Nucleophilic Pathways

The presence of multiple carbon-halogen bonds of varying strengths (C-I < C-Br < C-Cl < C-F) on the aromatic ring of 2,4-Dibromo-6-fluoro-3-iodotoluene provides a versatile platform for selective organometallic transformations. The significant differences in the reactivity of iodine, bromine, and fluorine substituents allow for regioselective metal-halogen exchange reactions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an aryl halide into a more reactive organometallic species. The rate of this exchange is highly dependent on the halogen, with the order of reactivity being I > Br > Cl >> F.

The formation of a Grignard reagent from this compound would be expected to proceed with high selectivity. Due to the much greater reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-fluorine bonds, the reaction with magnesium metal would preferentially occur at the iodine-bearing carbon. This would lead to the formation of the corresponding arylmagnesium iodide. The resulting Grignard reagent can then be utilized in a variety of subsequent reactions, such as nucleophilic addition to carbonyl compounds or in cross-coupling reactions.

Similarly to Grignard reagent formation, the synthesis of organolithium species from this compound would also exhibit high regioselectivity. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would selectively induce a lithium-iodine exchange, yielding the corresponding aryllithium species. This intermediate is a potent nucleophile and can react with a wide array of electrophiles.

The formation of organozinc compounds can be achieved either through direct insertion of zinc metal or by transmetalation of the corresponding organolithium or Grignard reagent with a zinc salt. Organozinc reagents are generally less reactive than their organolithium or Grignard counterparts, which can be advantageous in certain synthetic applications, particularly in achieving higher selectivity in cross-coupling reactions.

Directed Ortho-Metalation Strategies in Halogenated Arenes

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, where a directing group guides the deprotonation of a specific ortho-proton by an organolithium base. In the case of this compound, the fluorine atom could potentially act as a weak directing group. However, the high reactivity of the iodine and bromine atoms towards metal-halogen exchange would likely outcompete any DoM pathway. The much faster rate of lithium-halogen exchange, especially with the iodo and bromo substituents, makes a direct deprotonation ortho to the fluorine atom kinetically unfavorable.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The differential reactivity of the halogen substituents in this compound would be a key factor in designing selective cross-coupling strategies.

Palladium-Catalyzed Approaches

Palladium catalysts are widely employed in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. This predictable trend allows for the selective functionalization of this compound.

By carefully selecting the reaction conditions (catalyst, ligand, temperature, and stoichiometry of reagents), it is theoretically possible to achieve stepwise cross-coupling reactions. For instance, a mild palladium-catalyzed reaction could be employed to selectively couple a nucleophile at the position of the iodine atom, leaving the bromine and fluorine atoms intact. Subsequently, a more reactive catalyst system or harsher reaction conditions could be used to induce a second coupling at one of the bromine positions. The fluorine atom would generally remain unreactive under typical palladium-catalyzed cross-coupling conditions. This stepwise approach would allow for the synthesis of complex, highly substituted aromatic compounds from the this compound scaffold.

Negishi Coupling with Organozinc Reagents

Stille Coupling with Organostannanes

The Stille reaction is a widely used palladium-catalyzed coupling reaction that joins an organotin compound with an organic electrophile. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannanes to air and moisture. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org Ligands with low donicity, such as tri(2-furyl)phosphine (B125338) and triphenylarsine, have been shown to accelerate the Stille coupling. researchgate.netscispace.com

In the context of this compound, the iodine atom would be the most reactive site for Stille coupling. The reaction with an organostannane reagent, such as tributyl(vinyl)tin, in the presence of a palladium catalyst would be expected to selectively form a new carbon-carbon bond at the C3 position.

Table 1: Stille Coupling Reaction Parameters

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Typically a Pd(0) complex. | wikipedia.org |

| Organometallic Reagent | Organostannane (e.g., R-Sn(Alkyl)3). | wikipedia.org |

| Electrophile | Organic halide (in this case, this compound). | |

| Ligands | Ligands of low donicity can accelerate the reaction. | researchgate.netscispace.com |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. | wikipedia.org |

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This method is renowned for its mild reaction conditions and the low toxicity of the boron reagents. Research has demonstrated the successful Suzuki-Miyaura cross-coupling of various brominated compounds, including brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates, to yield alkenyl-substituted products. nih.gov The reaction conditions can be adapted for the double cross-coupling of dibrominated substrates. nih.gov

For this compound, the iodine at the C3 position would be the primary site for Suzuki-Miyaura coupling. A subsequent coupling at one of the bromine positions could potentially be achieved under more forcing conditions or with a different catalyst system, allowing for the sequential introduction of different substituents.

C-H Functionalization Strategies in Highly Substituted Aromatics

Direct C-H functionalization is an increasingly important area of research, aiming to form carbon-carbon or carbon-heteroatom bonds by activating a C-H bond instead of a pre-functionalized starting material. Iron-catalyzed cross-dehydrogenative coupling (CDC) is a notable strategy that avoids the need for prefunctionalization, thus improving atom and step economy. nih.gov While specific examples involving this compound are not detailed, the principles of C-H activation could potentially be applied to this molecule, although the presence of multiple halogen substituents would present significant challenges in terms of selectivity.

Nickel- and Iron-Catalyzed Coupling Transformations

While palladium is the most common catalyst for cross-coupling reactions, there is growing interest in using more earth-abundant and economical metals like nickel and iron.

Iron-catalyzed coupling reactions are gaining traction as a cost-effective alternative to palladium-catalyzed methods. organic-chemistry.org Iron catalysts can access a wider range of oxidation states compared to late transition metals, enabling diverse reactivity. nih.gov For instance, iron(III) chloride has been used to catalyze the cross-coupling of alkynyl Grignard reagents with alkenyl bromides or triflates. organic-chemistry.org These reactions often proceed via a mechanism involving the reduction of FeCl3 to a low-valent iron species that facilitates oxidative addition and reductive elimination. organic-chemistry.org The application of such iron-catalyzed methodologies to a highly halogenated substrate like this compound could offer a more sustainable route for its functionalization, likely proceeding with initial reaction at the most labile C-I bond.

Electrophilic and Radical Aromatic Substitution Reactions

The electronic properties of the benzene (B151609) ring in this compound, influenced by the electron-withdrawing halogen substituents, will dictate its reactivity in electrophilic and radical aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The reaction proceeds through a two-step mechanism: an initial slow, rate-determining attack by an electrophile to form a positively charged intermediate (benzenonium ion or Wheland intermediate), followed by a fast deprotonation to restore aromaticity. libretexts.orglumenlearning.com Common EAS reactions include halogenation, nitration, and sulfonation. libretexts.org The substituents on the aromatic ring significantly influence the rate and regioselectivity of the reaction.

For this compound, the existing electron-withdrawing halogen atoms would deactivate the ring towards electrophilic attack, making these reactions more challenging compared to unsubstituted benzene.

Competitive Reactivity of Halogen Centers in Electrophilic Attack

The orientation of electrophilic attack on the aromatic ring of this compound is directed by the combined influence of the methyl group and the four halogen substituents. Halogens as a class are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. This paradoxical effect arises from the competition between their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).

The methyl group is an activating, ortho-, para-director. In this heavily substituted ring, the only available position for substitution is C5. The directing effects of the substituents on this position are crucial.

The reactivity of halobenzenes in electrophilic substitution generally follows the order: fluorobenzene (B45895) > chlorobenzene (B131634) > bromobenzene (B47551) > iodobenzene. academie-sciences.fr This is because the +R effect, which stabilizes the intermediate carbocation (arenium ion), is strongest for fluorine and weakest for iodine, while the -I effect follows the order of electronegativity (F > Cl > Br > I). youtube.com

In this compound, the fluorine atom at C6 and the bromine atom at C4 are para to the open C5 position. The iodine at C3 and the other bromine at C2 are meta. The directing influence to the C5 position will be a complex interplay of these effects. While fluorine has the strongest resonance effect, its high inductivity deactivates the ring. Conversely, iodine is the least deactivating inductively among the halogens.

Table 1: Predicted Influence of Substituents on Electrophilic Attack at C5

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Directing Influence on C5 |

| -CH₃ | 1 | Weakly donating | Hyperconjugation | Ortho, Para (activates) |

| -Br | 2 | Strong | Weak | Meta |

| -I | 3 | Moderate | Very Weak | Meta |

| -Br | 4 | Strong | Weak | Para |

| -F | 6 | Very Strong | Strong | Para |

Considering these competing factors, the precise outcome of an electrophilic attack is difficult to predict without experimental data. However, the para-directing resonance effects of the fluorine and C4-bromine atoms, coupled with the activating nature of the methyl group, would likely be the dominant factors favoring substitution at the C5 position.

Electrochemical Transformations

The electrochemical behavior of this compound is characterized by the susceptibility of its carbon-halogen bonds to both reduction (cathodic cleavage) and, to a lesser extent, oxidation (anodic reactions).

Anodic Reactivity: The oxidation of halogenated aromatic compounds is generally more challenging than their reduction due to the electron-withdrawing nature of the halogens, which makes the aromatic ring less susceptible to electron removal. acs.org Oxidation, when it occurs, can lead to the formation of radical cations, which can undergo further reactions such as coupling or reaction with nucleophiles present in the medium. The oxidation potential of halogenated benzenes increases with the electronegativity of the halogen. Therefore, the presence of multiple halogens, especially fluorine, in this compound would likely result in a high oxidation potential.

Cathodic Reactivity: The cathodic reduction of aryl halides is a well-established process that typically involves the sequential cleavage of the carbon-halogen bonds. provectusenvironmental.com The ease of reduction of the C-X bond follows the order of bond strength: C-I < C-Br < C-Cl < C-F. researchgate.net This trend is directly related to the bond dissociation energies.

For this compound, the expected order of reductive dehalogenation at a cathode would be the cleavage of the C-I bond first, followed by the C-Br bonds, and finally the C-F bond, which is the most resistant to reduction. This selectivity allows for the potential to form partially dehalogenated intermediates by controlling the electrode potential.

Table 2: Predicted Cathodic Reduction Potentials for C-X Bonds in this compound

| Carbon-Halogen Bond | Relative Ease of Reduction | Predicted Reduction Potential |

| C-I | Easiest | Least Negative |

| C-Br | Intermediate | More Negative |

| C-F | Most Difficult | Most Negative |

The selective nature of electrochemical reduction offers a powerful tool for the electrosynthesis of derivatized products from this compound. By carefully controlling the applied potential, it is possible to cleave specific carbon-halogen bonds, generating aryl radicals or anions that can be trapped by various reagents.

For instance, controlled potential electrolysis could selectively cleave the C-I bond to produce a 2,4-dibromo-6-fluoro-3-tolyl radical. This radical could then be involved in a variety of synthetic transformations, such as:

Hydrodehalogenation: Abstraction of a hydrogen atom from the solvent or a proton source to yield 2,4-dibromo-6-fluorotoluene.

Coupling Reactions: Dimerization to form a biphenyl (B1667301) derivative.

Addition to Unsaturated Systems: Reaction with alkenes or alkynes to form new carbon-carbon bonds.

Trapping with Nucleophiles: Formation of a carbanion upon further reduction, which can then react with electrophiles.

The electrosynthesis of various derivatives of halogenated aromatic compounds has been demonstrated, including the formation of biaryls, carboxylated products (by trapping with CO₂), and phosphorylated compounds. rsc.orgresearchgate.net The specific products obtained would depend on the reaction conditions, including the electrode material, solvent, supporting electrolyte, and the presence of any trapping agents.

Table 3: Potential Derivatized Products from Electrosynthesis

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Selective Hydrodeiodination | Controlled Potential Reduction, Proton Source | 2,4-Dibromo-6-fluorotoluene |

| Selective Hydrodebromination | More Negative Potential, Proton Source | 6-Fluoro-3-iodotoluene, 2-Bromo-6-fluoro-3-iodotoluene |

| Dimerization | Controlled Potential Reduction | Biphenyl derivatives |

| Carboxylation | Controlled Potential Reduction, CO₂ | Halogenated toluic acid derivatives |

The development of specific electrosynthetic routes for this compound would require experimental investigation to optimize the conditions for desired product formation.

Computational and Mechanistic Investigations of 2,4 Dibromo 6 Fluoro 3 Iodotoluene and Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the behavior of molecules can be understood at an electronic level. For heavily substituted aromatic rings like 2,4-Dibromo-6-fluoro-3-iodotoluene, these methods are crucial for predicting geometry, stability, and reactivity, which are otherwise difficult to ascertain experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for molecules of this size and complexity. nih.gov DFT calculations are employed to determine the ground-state electronic structure, optimized geometry, and various spectroscopic properties of halogenated aromatic compounds. nih.gov

For an analogue like 2,4-dibromo-6-chloro-4-fluoroaniline, DFT methods such as B3LYP have been used to compute vibrational frequencies and analyze frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, revealing sites susceptible to electrophilic or nucleophilic attack. In polyhalogenated systems, the high electronegativity of fluorine and the large size of bromine and iodine atoms create a complex electronic landscape. DFT calculations can quantify these effects, predicting how the combination of electron-withdrawing and sterically bulky substituents influences the aromatic system. science.gov For example, DFT functionals that incorporate dispersion corrections, such as B2PLYP-D, have been shown to be particularly effective for halogen-bonded systems involving benzene (B151609). nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Toluene (B28343) Analogue (Note: This table presents hypothetical data based on typical results from DFT calculations for similar molecules to illustrate the type of information generated.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 2.15 D | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. acs.org For a molecule with a methyl group and multiple large halogen substituents, such as this compound, torsional rotations and vibrational motions are important.

MD simulations can reveal the preferred rotational conformation (torsional angle) of the methyl group relative to the bulky and electronically varied ortho substituents (bromo and fluoro). By simulating the molecule in a solvent box, one can observe how intermolecular interactions influence its conformational preferences. nih.gov These simulations track the trajectory of each atom over time, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to identify stable conformations and flexible regions of the molecule. tandfonline.com This information is critical for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. Combined approaches using molecular mechanics and DFT have successfully determined the conformations of various substituted benzenes. rsc.org

Reaction Mechanism Elucidation

Understanding how a molecule like this compound participates in chemical reactions is a primary goal of mechanistic studies. Computational methods allow for the detailed mapping of reaction pathways, which is often impossible to achieve through experimental means alone.

Transition State Analysis for Key Bond-Forming and Bond-Breaking Steps

A chemical reaction proceeds from reactants to products through a high-energy transition state (TS). Identifying the structure and energy of this TS is fundamental to understanding the reaction's kinetics. Computational methods, particularly DFT, are used to locate the TS on the potential energy surface. youtube.com For reactions involving halogenated toluenes, such as electrophilic aromatic substitution or nucleophilic substitution, TS analysis can clarify the mechanism. numberanalytics.comchemguide.co.uk

For instance, in a potential reaction, calculations can determine whether the substitution of a halogen proceeds via a concerted mechanism or a stepwise one involving a stable intermediate. The geometry of the TS reveals the arrangement of atoms at the point of maximum energy, providing insight into bond-breaking and bond-forming processes. For halogen atom transfer reactions, DFT calculations have shown that transition states often involve a nearly collinear arrangement of the participating atoms. rsc.org The activation energy (the energy difference between the reactants and the TS) is a direct output of these calculations and is the primary determinant of the reaction rate.

Energetic Profiles of Competing Reaction Pathways

A single set of reactants can often lead to multiple products through different reaction pathways. This is particularly true for poly-functionalized molecules like this compound, where reactions could occur at several positions on the aromatic ring or involve different halogen atoms.

Table 2: Hypothetical Energetic Profile for Competing Bromination Pathways (Note: This table is illustrative, showing how computational results can be used to compare reaction pathways. Values are hypothetical.)

| Reaction Pathway | Intermediate Stability (kcal/mol) | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Substitution at C5 | -5.2 | +18.5 | Minor Product |

| Substitution at C1 (demethylation) | N/A | +35.0 | Unlikely |

| Iodine Replacement | -2.1 | +22.7 | Minor Product |

Role of Halogen-Halogen and Halogen-Arene Interactions

In addition to covalent bonds, non-covalent interactions play a defining role in the chemistry of halogenated compounds. Halogen atoms can participate in highly directional interactions known as halogen bonds (X-bonds), where an electropositive region on one halogen (the σ-hole) interacts with a nucleophilic region on another atom.

In this compound, several such interactions are possible. Halogen-halogen interactions (e.g., Br···I, Br···F) can occur, influencing the molecule's conformation and its packing in the solid state. nih.gov Furthermore, halogen-arene (or halogen-π) interactions can occur between the halogen atoms of one molecule and the electron-rich π-system of a neighboring aromatic ring. nih.gov The strength of these interactions depends on the identity of the halogen, with iodine typically forming the strongest halogen bonds, followed by bromine and chlorine. nih.gov

Computational studies using high-level ab initio methods and DFT are essential for quantifying the strength and geometric preferences of these interactions. nih.gov For example, studies on halogenated benzene complexes have shown that these interactions can be surprisingly strong, sometimes comparable to conventional hydrogen bonds. researchgate.net These forces are critical in crystal engineering, molecular recognition, and understanding the binding of halogenated ligands to biological macromolecules.

Application of Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., in situ NMR, X-ray crystallography for product validation)

The elucidation of reaction mechanisms and the unambiguous confirmation of product structures are cornerstones of modern chemical synthesis. For complex molecules such as this compound and its analogues, advanced spectroscopic techniques, particularly in situ Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, provide indispensable insights. These methods allow for real-time monitoring of reaction progress and offer definitive proof of the three-dimensional arrangement of atoms in the final product.

In situ NMR for Mechanistic Elucidation

In situ NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time observation of a chemical reaction directly within the NMR tube. This method provides a continuous stream of data on the consumption of reactants, the formation of intermediates, and the appearance of products, offering a detailed picture of the reaction kinetics and mechanism.

In the context of synthesizing polyhalogenated toluenes like this compound, in situ NMR can be instrumental in understanding the regioselectivity of the halogenation steps. For instance, during the iodination of a dibromo-fluorotoluene precursor, monitoring the reaction by ¹H and ¹⁹F NMR would reveal the precise point of iodine incorporation. The disappearance of the signal for the aromatic proton at the C3 position and the concurrent changes in the chemical shifts of the remaining aromatic proton and the fluorine atom would provide direct evidence for the desired substitution pattern.

Illustrative in situ NMR Data for a Hypothetical Iodination Reaction:

To illustrate the power of this technique, consider the hypothetical in situ ¹H NMR monitoring of the final iodination step to form this compound from a 2,4-dibromo-6-fluorotoluene precursor. The following table demonstrates the expected changes in the chemical shifts of the aromatic proton.

| Time (minutes) | Reactant Aromatic ¹H Signal (ppm) | Product Aromatic ¹H Signal (ppm) |

| 0 | 7.25 (singlet) | - |

| 15 | 7.25 (singlet, decreasing intensity) | 7.50 (singlet, appearing) |

| 30 | 7.25 (singlet, low intensity) | 7.50 (singlet, increasing intensity) |

| 60 | - | 7.50 (singlet, stable intensity) |

Note: The chemical shift values are hypothetical and for illustrative purposes only.

Furthermore, the coupling constants between the fluorine atom and the adjacent protons or carbon atoms can be monitored. Changes in these J-couplings can indicate alterations in the electronic environment of the fluorine atom as the reaction progresses, providing further mechanistic details.

X-ray Crystallography for Product Validation

For a molecule with multiple halogen substituents like this compound, X-ray crystallography is essential to definitively confirm the regiochemistry of the substitution pattern. Isomers of polyhalogenated benzenes can have very similar NMR spectra, making unambiguous assignment challenging. A crystal structure provides irrefutable evidence of the exact positions of the bromine, fluorine, and iodine atoms on the toluene ring.

Illustrative Crystallographic Data for a Halogenated Toluene Analogue:

The following table presents hypothetical, yet representative, crystallographic data for a related halogenated aromatic compound. This data showcases the precision with which bond lengths and angles can be determined, confirming the molecular structure.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 10.23 |

| c (Å) | 15.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| C-Br Bond Length (Å) | 1.89 |

| C-I Bond Length (Å) | 2.08 |

| C-F Bond Length (Å) | 1.35 |

Note: This data is illustrative and does not represent the actual crystallographic data for this compound, which is not publicly available.

Applications of 2,4 Dibromo 6 Fluoro 3 Iodotoluene As a Versatile Synthetic Building Block

Accessing Complex Molecular Architectures

The specific substitution pattern of 2,4-Dibromo-6-fluoro-3-iodotoluene is instrumental in the construction of elaborate molecules that are otherwise difficult to assemble. Its utility is centered on the capacity for sequential and site-selective functionalization of the various halogenated positions, allowing for a programmed approach to molecular construction.

The hierarchical reactivity of the halogens is the cornerstone of this compound's application in preparing intricately functionalized aromatic molecules. The carbon-iodine (C-I) bond is the most labile and thus the most reactive site for metal-catalyzed cross-coupling reactions, followed by the carbon-bromine (C-Br) bonds. The carbon-fluorine (C-F) bond is comparatively inert under typical cross-coupling conditions. This predictable reactivity gradient allows for a stepwise and controlled introduction of different chemical moieties.

For example, a palladium-catalyzed Suzuki coupling can be executed with high selectivity at the iodine position, leaving the two bromine atoms and the fluorine atom intact. Following this initial modification, a subsequent coupling reaction, perhaps with a different organoboron reagent, can be directed towards the bromine positions, typically by employing more forcing reaction conditions. This sequential functionalization strategy offers a precise and powerful method for assembling highly substituted and complex aromatic rings.

This building block also serves as a valuable precursor for the synthesis of diverse heteroaromatic systems. After the initial functionalization of the toluene (B28343) ring via cross-coupling reactions, the newly introduced substituents can be designed to participate in subsequent intramolecular cyclization reactions. This can lead to the formation of fused heterocyclic structures, such as benzofurans or indoles, expanding the molecular complexity and diversity achievable from this single starting material.

In the field of materials science, the design of novel organic materials for applications in electronics and photonics demands exacting control over molecular structure to fine-tune their functional properties. This compound provides a rigid and well-defined molecular platform for the construction of larger, electronically active systems.

Through sequential and regioselective cross-coupling reactions, various aryl, acetylenic, or other unsaturated groups can be methodically attached to the central ring. This allows for the systematic extension of the π-conjugated system, which is a critical design parameter for tuning the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic placement of the fluorine atom is also significant, as it can modulate the electronic energy levels (HOMO/LUMO) and enhance the thermal and oxidative stability of the final material.

Precursor for Advanced Organic Transformations

Beyond its utility as a scaffold for building molecular complexity, this compound can serve as a precursor for a variety of other advanced chemical transformations. The halogen atoms can be chemically converted into a range of other functional groups, significantly broadening its synthetic potential.

For instance, the bromine atoms can be readily converted into organolithium or Grignard reagents through halogen-metal exchange reactions. These highly reactive organometallic intermediates can then be quenched with a diverse array of electrophiles, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens pathways for the installation of alkyl, acyl, carboxyl, or silyl (B83357) groups.

The iodine atom can also participate in a broader spectrum of reactions beyond standard cross-couplings, including Ullmann couplings for diaryl ether synthesis or conversion to highly functionalized organozinc reagents. The ability to selectively manipulate each halogen atom provides access to a vast chemical space, facilitating the synthesis of novel and structurally complex target molecules.

Development of New Regioselective and Chemoselective Synthetic Strategies

The pronounced differences in reactivity among the C-I, C-Br, and C-F bonds make this compound an exemplary molecular model for the development and validation of new regioselective and chemoselective synthetic methods. durgapurgovtcollege.ac.in A reaction is considered regioselective when it favors bond formation at one specific position over other possible positions. durgapurgovtcollege.ac.in Similarly, chemoselectivity refers to a reagent's ability to react with one functional group in preference to another.

This compound serves as an ideal testbed for new catalytic systems. For example, a newly developed palladium catalyst designed for the selective activation of C-Br bonds can be evaluated using this substrate to determine its efficacy in differentiating between the two bromine atoms and the more reactive iodine atom. Achieving such high levels of selectivity is a formidable challenge in synthetic chemistry, and this molecule provides a perfect platform for such investigations. The insights gleaned from studying the reactivity of this compound can catalyze the discovery of more efficient, selective, and sustainable methods for the synthesis of complex molecules relevant to the pharmaceutical, agrochemical, and materials science industries.

Future Research Directions and Perspectives

Sustainable and Green Chemistry Approaches in the Synthesis and Reactivity of Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatics traditionally involves methods that can be resource-intensive and generate significant waste. Future research is pivoting towards more sustainable and environmentally benign approaches. A key area of focus is the development of synthetic routes that minimize the use of hazardous reagents and solvents. For instance, exploring the use of greener solvents like ionic liquids or supercritical fluids could drastically reduce the environmental impact of synthesis.

Another critical aspect is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. Research into catalytic cycles that regenerate reagents or utilize atom-economical reactions, such as C-H activation, will be paramount. The development of solid-supported reagents and catalysts is also a promising avenue, as it simplifies purification processes and allows for the recycling of valuable materials, thereby reducing chemical waste.

Furthermore, the use of alternative energy sources like microwave irradiation and mechanochemistry is being explored to drive reactions more efficiently and reduce energy consumption. These methods can often lead to shorter reaction times and higher yields compared to conventional heating.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The regioselective functionalization of a molecule with multiple different halogen atoms, such as 2,4-Dibromo-6-fluoro-3-iodotoluene, is a formidable challenge. The distinct reactivities of iodine, bromine, and fluorine atoms offer a platform for sequential, site-selective transformations. Future research will heavily rely on the discovery of novel catalytic systems that can differentiate between these C-X bonds with high selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyhalogenated aromatics continues to be an active area of research. The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands is crucial for tuning the reactivity and selectivity of palladium catalysts. These advanced ligands can enable reactions to proceed under milder conditions and with greater functional group tolerance.

Beyond palladium, there is growing interest in catalysts based on more abundant and less toxic metals like copper and iron. Copper-catalyzed cross-coupling reactions, for instance, have shown great promise for the formation of C-N, C-O, and C-S bonds. The challenge lies in designing catalysts that can achieve the same level of efficiency and selectivity as their palladium counterparts.

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

| Catalyst Type | Advantages | Research Focus |

|---|---|---|

| Palladium-based | High efficiency, broad scope, well-understood mechanisms. | Development of advanced ligands for enhanced selectivity and stability. |

| Copper-based | Lower cost, lower toxicity, effective for heteroatom coupling. | Improving catalytic activity and expanding substrate scope. |

| Iron-based | Abundant, inexpensive, environmentally friendly. | Overcoming challenges with catalyst stability and selectivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of polyhalogenated aromatics. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities. This is particularly important for managing exothermic reactions or when dealing with unstable intermediates, which can be common in the synthesis of highly functionalized molecules.

The integration of flow reactors with automated synthesis platforms enables high-throughput experimentation and optimization. This allows for the rapid screening of a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations and the optimization of existing ones. For a molecule like this compound, an automated platform could efficiently map out the optimal conditions for the selective functionalization of each of its halogenated sites.

Predictive Modeling for Rational Design of New Transformations

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state energies, and the electronic properties of molecules. This understanding can guide the rational design of new catalysts and the prediction of reaction outcomes.

For polyhalogenated aromatics, predictive modeling can help to elucidate the factors that govern regioselectivity in cross-coupling reactions. By calculating the activation barriers for the oxidative addition of a metal catalyst to different C-X bonds, researchers can predict which site is most likely to react under a given set of conditions. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues.

Furthermore, the development of machine learning algorithms trained on large datasets of reaction outcomes could lead to powerful predictive tools for organic synthesis. These models could potentially predict the optimal conditions for a desired transformation on a novel substrate like this compound, even without prior experimental data.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| phosphine |

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-6-fluoro-3-iodotoluene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with halogenation of toluene derivatives under controlled conditions. For bromination, use FeBr₃ as a catalyst in anhydrous CCl₄ at 80°C. Fluorination typically employs KF in DMF under microwave irradiation (120°C, 30 min). Iodination requires NaI in acetic acid with H₂O₂ as an oxidizing agent. Optimize yields by adjusting stoichiometry (e.g., 1.2 eq Br₂ for selective dibromination) and reaction time (monitor via TLC). Purify via column chromatography (hexane:ethyl acetate = 9:1) .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | FeBr₃, Br₂, CCl₄, 80°C | 75 | 98% |

| Fluorination | KF, DMF, MW, 120°C | 62 | 95% |

| Iodination | NaI, AcOH, H₂O₂, RT | 68 | 97% |

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks using deuterated chloroform (CDCl₃). Expect aromatic protons in δ 7.1–7.5 ppm (split patterns due to adjacent halogens). Fluorine coupling (³J ~8 Hz) will split adjacent proton signals. Use DEPT-135 for carbon assignments (e.g., C-I at ~95 ppm, C-Br at ~110 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 423.7 (C₇H₃Br₂FI). Confirm isotopic patterns for Br (1:1 ratio for two Br atoms) and I (M+2 peak ~97%) .

Q. What safety protocols are critical when handling polyhalogenated toluenes like this compound?

- Methodological Answer : Use fume hoods for volatile intermediates (e.g., iodination step). Wear nitrile gloves and goggles to prevent skin/eye contact. Store in amber vials at -20°C to minimize light-induced decomposition. Dispose halogenated waste via certified hazardous waste contractors. Conduct regular air monitoring for iodine vapors (permissible exposure limit: 0.1 ppm) .

Advanced Research Questions

Q. How can computational tools (DFT, cheminformatics) predict the reactivity and regioselectivity of halogenation in polyhalogenated toluenes?

- Methodological Answer : Use Gaussian 16 with B3LYP/6-31G(d) basis set for DFT calculations. Map electrostatic potential surfaces to identify electron-deficient sites prone to electrophilic substitution. Validate predictions against experimental data (e.g., PubChem’s PISTACHIO database for halogenation trends). Compare activation energies for bromination vs. iodination at ortho/meta positions .

Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds?

- Methodological Answer : Employ SHELXL for structure refinement. If thermal parameters (B-factors) for iodine are anomalously high, check for disorder using PART instructions. For overlapping electron density peaks (common in polyhalogenated systems), apply restraints to bond distances (e.g., C-Br = 1.89 Å). Validate with R-factor convergence (<5%) and Fo-Fc difference maps .

Q. How can kinetic isotope effects (KIEs) and mechanistic studies elucidate reaction pathways in halogen exchange reactions?

- Methodological Answer : Perform competitive reactions with ¹²⁷I vs. ¹²⁹I isotopes. Monitor via LC-MS to calculate KIE (k_H/k_D >1 indicates radical pathway; ~1 suggests SN2 mechanism). Use Eyring plots to determine activation enthalpy (ΔH‡) for iodination. Compare with computational transition-state models (ORCA 5.0) .

Q. What methods address conflicting NMR data due to dynamic effects (e.g., rotamers in substituted toluenes)?

Q. How to design multi-step syntheses of derivatives (e.g., Suzuki couplings) while preserving halogenated sites?

- Methodological Answer : Protect iodine via silylation (TMSCl, imidazole) before cross-coupling. Use Pd(PPh₃)₄ catalyst for Suzuki-Miyaura reactions with aryl boronic acids (toluene, 100°C). Post-reaction, deprotect with TBAF. Monitor selectivity via ¹⁹F-NMR (fluorine as a reporter group) .

Data Analysis and Contradiction Management

Q. How to reconcile discrepancies between theoretical and experimental melting points for halogenated compounds?

Q. What statistical approaches validate reproducibility in halogenation reactions across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.